methyl 1-methyl-4-phenylpiperidine-4-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 1-methyl-4-phenylpiperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-15-10-8-14(9-11-15,13(16)17-2)12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLOWOUGKNJFEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(C2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10338846 | |
| Record name | 4-Piperidinecarboxylic acid, 1-methyl-4-phenyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10338846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28030-27-5 | |
| Record name | 4-Piperidinecarboxylic acid, 1-methyl-4-phenyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28030-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Piperidinecarboxylic acid, 1-methyl-4-phenyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10338846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Historical Context of Piperidine Analog Synthesis and Characterization
The history of piperidine (B6355638) chemistry began in 1850 when it was first isolated from piperine (B192125), the compound responsible for the pungency of black pepper. wikipedia.org This discovery opened the door to the exploration of a new class of heterocyclic compounds. Early research focused on understanding the structure and basic reactivity of the piperidine ring.
By the mid-20th century, chemists like Otto Eisleb had developed foundational methods for synthesizing more complex piperidine derivatives. ekjm.org Eisleb's work involved preparing piperidines by using arylacetonitriles and condensing them with reagents like methyl N-di(chlorethyl)amine. ekjm.org These early synthetic routes, while groundbreaking, sometimes involved challenging reagents and purification processes. ekjm.org This pioneering work laid the essential groundwork for the subsequent development and characterization of a vast array of piperidine analogs, including methyl 1-methyl-4-phenylpiperidine-4-carboxylate, and spurred further research into refining these synthetic methodologies.
Chemical Significance and Research Relevance of Piperidine Derivatives
Piperidine (B6355638) and its derivatives are of immense significance in the fields of medicinal and synthetic chemistry. The piperidine ring is considered a "privileged scaffold," a structural motif that is frequently found in biologically active compounds. nih.govresearchgate.net This structural unit is present in numerous natural alkaloids, such as piperine (B192125) and coniine, and is a core component in a wide range of pharmaceuticals. wikipedia.orgnih.gov
The versatility of the piperidine structure allows it to serve as a foundational block for designing drugs targeting various biological systems. nih.gov Consequently, piperidine derivatives have been shown to possess a broad spectrum of pharmacological activities, including analgesic, anticancer, antimicrobial, antiviral, anti-inflammatory, and antipsychotic properties. ijnrd.orgresearchgate.net They are also crucial as chemical intermediates in the synthesis of agrochemicals and other specialty chemicals. ijnrd.org The widespread utility and diverse biological activities of this class of compounds ensure their continued relevance in academic and industrial research. nih.gov
Overview of Synthetic Methodological Advancements for the Compound
The synthesis of methyl 1-methyl-4-phenylpiperidine-4-carboxylate and related esters has evolved from early, multi-step processes to more refined methods.
A foundational method developed by Otto Eisleb involved synthesizing the core piperidine (B6355638) ring by condensing a substituted arylacetonitrile (like benzyl (B1604629) cyanide) with methyl N-di(chlorethyl)amine. ekjm.org This approach built the essential 1-methyl-4-phenylpiperidine (B1593372) skeleton. The resulting 4-cyano intermediate would then typically undergo hydrolysis to form the corresponding carboxylic acid. ekjm.org
Later modifications focused on improving the efficiency and safety of this process. A key final step in producing the target compound is the esterification of the intermediate, 1-methyl-4-phenylpiperidine-4-carboxylic acid. A documented method for this conversion involves treating the carboxylic acid with thionyl chloride to form an acyl chloride intermediate. This activated intermediate is then reacted with methanol (B129727) to yield the final methyl ester product, this compound. ekjm.org This two-step esterification process is a standard and effective laboratory-scale method for producing such esters.
Scope of Academic Research Investigations on the Compound
Classical Synthetic Routes and Their Evolution
The traditional syntheses of this compound and its analogs are typically multi-step processes that have been refined over time to improve yields and simplify procedures.
The construction of the 4-phenylpiperidine (B165713) core is the foundational challenge in synthesizing the target compound. One of the earliest and most notable methods involves the reaction of phenylacetonitrile (B145931) with nitrogen mustard analogs.
A common classical route, building on the principles of the von Braun reaction and subsequent modifications, involves the double alkylation of phenylacetonitrile. In this approach, phenylacetonitrile is deprotonated with a strong base, such as sodium amide, to form a carbanion. This nucleophile then reacts with a bis(2-haloethyl)amine, like N-methyl-bis(2-chloroethyl)amine, to form the 4-cyano-4-phenylpiperidine ring in a single cyclization step. ekjm.org
Reaction Scheme: Cyclization to form the Piperidine (B6355638) Core
| Reactant A | Reactant B | Base | Product | Description |
| Phenylacetonitrile | N-methyl-bis(2-chloroethyl)amine | Sodium Amide (NaNH₂) | 1-methyl-4-phenylpiperidine-4-carbonitrile | A one-pot cyclization reaction to form the core piperidine structure. ekjm.org |
An evolution of this approach involves a two-step sequence where phenylacetonitrile is first reacted with a single halo-ethylamine derivative, followed by an intramolecular cyclization. This can offer better control and yield compared to the one-pot double alkylation.
Another significant classical approach begins with a pre-formed piperidine ring, specifically a 4-piperidone (B1582916) derivative. For instance, 1-benzyl-4-piperidone can undergo a Strecker-type condensation with aniline (B41778) and hydrogen cyanide to yield an anilino-nitrile. researchgate.net While this specific example leads to a different final product, the strategy of building the 4-phenyl and 4-carboxylate substituents onto a piperidone ring is a cornerstone of classical synthesis in this chemical family.
Once the 1-methyl-4-phenylpiperidine-4-carbonitrile intermediate is obtained, the synthesis proceeds through hydrolysis of the nitrile group to a carboxylic acid, followed by esterification.
Hydrolysis: The nitrile group is typically hydrolyzed to a carboxylic acid (1-methyl-4-phenylpiperidine-4-carboxylic acid) under strong acidic or basic conditions. Vigorous hydrolysis using concentrated sulfuric acid or potassium hydroxide (B78521) is common. ekjm.orgresearchgate.net
Esterification: The resulting carboxylic acid is then esterified to form the desired methyl ester. A widely used method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrogen chloride. masterorganicchemistry.com Alternatively, a more reactive acyl chloride intermediate can be formed using reagents like thionyl chloride (SOCl₂), which then readily reacts with methanol to yield the final ester with high efficiency. ekjm.orgprepchem.com
If the synthesis begins with a precursor that is not N-methylated (e.g., ethyl 4-phenylpiperidine-4-carboxylate, also known as norpethidine), an N-methylation step is required. nist.gov The Eschweiler-Clarke reaction is a classical and effective method for this transformation. It involves treating the secondary amine with a mixture of formaldehyde (B43269) and formic acid. Formaldehyde forms an iminium ion, which is then reduced by formic acid to yield the N-methylated product. chemicalbook.com
Summary of Final Synthetic Steps
| Step | Precursor | Reagents | Product |
| Hydrolysis | 1-methyl-4-phenylpiperidine-4-carbonitrile | H₂SO₄ or KOH | 1-methyl-4-phenylpiperidine-4-carboxylic acid |
| Esterification | 1-methyl-4-phenylpiperidine-4-carboxylic acid | Methanol, SOCl₂ or H₂SO₄ | This compound |
| N-Methylation | Methyl 4-phenylpiperidine-4-carboxylate | HCHO, HCOOH | This compound |
Novel and Green Chemistry Approaches in Compound Synthesis
Catalysis plays a crucial role in modern organic synthesis. For the synthesis of this compound and related structures, catalytic methods offer significant advantages over stoichiometric reactions.
Catalytic Hydrogenation: In synthetic routes that utilize protecting groups like a benzyl (B1604629) group on the piperidine nitrogen, catalytic hydrogenation is a clean and efficient deprotection method. researchgate.net Catalysts such as palladium on carbon (Pd/C) are used to selectively cleave the N-benzyl bond, leaving the secondary amine ready for subsequent methylation.
Phase-Transfer Catalysis: The initial cyclization step can be improved by using phase-transfer catalysts (PTCs). PTCs facilitate the reaction between reactants in different phases (e.g., a solid base and an organic solvent), often leading to milder reaction conditions, reduced reaction times, and higher yields.
Acid Resin Catalysis: For the esterification step, traditional mineral acids can be replaced with solid acid catalysts, such as superacid resins. A Chinese patent describes the use of a D001-AlCl₃ resin for catalytic esterification. google.com These catalysts are easily recoverable and reusable, simplifying product work-up and minimizing acidic waste streams. google.com
Green chemistry principles emphasize the reduction or elimination of hazardous substances and waste. nih.gov
Enzymatic Hydrolysis: A significant green innovation is the replacement of harsh acid/base hydrolysis of the nitrile intermediate with enzymatic methods. The use of nitrilase enzymes can convert the nitrile to a carboxylic acid under mild, aqueous conditions (pH 7.5, 30-35 °C). google.com This avoids corrosive reagents and the production of large amounts of salt waste during neutralization. The enzyme itself is biodegradable and can often be recycled. google.com
Alternative Chlorinating Agents: The classical synthesis of the N-methyl-bis(2-chloroethyl)amine precursor often uses thionyl chloride, which produces sulfur dioxide gas as a byproduct. An alternative approach uses triphosgene (B27547) (BTC), which avoids the emission of sulfurous gases, presenting a more environmentally benign chlorination process. google.com
Solvent Selection: The choice of solvent is critical from a green chemistry perspective. Efforts are made to replace hazardous solvents with safer alternatives like water, ethanol, or to develop solvent-free reaction conditions. mdpi.com While many classical steps in this synthesis rely on organic solvents, modern approaches like enzymatic hydrolysis utilize water as the solvent. mdpi.comgoogle.com
Stereoselective Synthesis of Enantiomers and Diastereomers of the Compound
While the parent compound this compound is achiral, the introduction of substituents on the piperidine ring can create chiral centers, leading to the possibility of enantiomers and diastereomers. The synthesis of specific stereoisomers is crucial as different isomers can have distinct biological activities.
For example, in the synthesis of 3-methyl analogs of pethidine, the condensation of phenylacetonitrile with derivatives of N-2-hydroxyethyl-2-hydroxypropylamine leads to the formation of diastereoisomeric intermediate 4-cyanopiperidines. rsc.org These isomers can be separated, and their configurations determined using spectroscopic methods like NMR and by chemical correlations. rsc.org This allows for the synthesis of the final products with a defined stereochemistry (e.g., cis 3-Me/4-Ph or trans 3-Me/4-Ph).
The stereochemical outcome of reactions on the piperidine ring, such as N-alkylation, has also been studied. Research on N-methylation of substituted piperidines has shown a preference for axial attack of the methylating agent, leading to the formation of a specific stereoisomer. cdnsciencepub.com
Modern catalytic asymmetric synthesis provides powerful tools for creating chiral piperidine structures. Methods such as iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts or palladium-catalyzed enantioselective amination of alkenes can be employed to construct the piperidine ring with high enantioselectivity. nih.gov These advanced strategies offer precise control over the three-dimensional structure of the molecule, which is a key objective in contemporary medicinal chemistry. nih.govmdpi.com
Chiral Auxiliaries and Asymmetric Catalysis in Piperidine Derivatization
The construction of chiral piperidine rings often employs chiral auxiliaries or asymmetric catalysis to induce stereoselectivity. Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction.
One successful approach involves the use of carbohydrate-based chiral auxiliaries, such as arabinopyranosylamine. researchgate.netcdnsciencepub.com These auxiliaries can facilitate domino Mannich–Michael reactions with dienes to furnish N-glycosyl dehydropiperidinones with high diastereoselectivity. cdnsciencepub.com The steric and stereoelectronic properties of the carbohydrate moiety guide the facial selectivity of nucleophilic additions. researchgate.net Although not specifically detailed for this compound, this methodology represents a powerful strategy for creating chiral piperidine scaffolds. Another approach utilizes an immobilized galactose auxiliary for stereoselective solid-phase synthesis, which is advantageous for combinatorial chemistry applications. researchgate.net
Asymmetric catalysis offers an alternative, more atom-economical approach. Chiral catalysts can be used to control the stereochemistry of key bond-forming reactions. For instance, the enantioselective [4 + 2] annulation of imines with allenes, catalyzed by chiral phosphines, can produce functionalized piperidine derivatives with very good stereoselectivity. nih.gov Similarly, chiral copper catalysts have been developed for the regio- and enantioselective δ C-H cyanation of acyclic amines, which can then be cyclized to form chiral piperidines. nih.gov These catalytic methods provide access to enantioenriched piperidines, which are precursors to a wide range of derivatives. nih.govnih.gov
Resolution Techniques for Enantiomeric Separation and Purification
When a synthesis produces a racemic mixture (an equal mixture of both enantiomers), resolution techniques are required to separate them. Kinetic resolution is one such technique.
Catalytic kinetic resolution has emerged as a powerful method for separating enantiomers of cyclic amines. nih.gov This process involves the use of a chiral catalyst that selectively reacts with one enantiomer at a faster rate, allowing for the separation of the unreacted, enantioenriched substrate and the product. For disubstituted piperidines, chiral hydroxamic acids have been used in combination with N-heterocyclic carbene (NHC) catalysts to achieve practical selectivity factors (s up to 52). nih.gov Another kinetic resolution strategy involves the use of a chiral base system, such as n-BuLi and the chiral ligand sparteine, to selectively deprotonate one enantiomer of an N-Boc-2-arylpiperidine. whiterose.ac.uk
Classical resolution using diastereomeric salt formation is another common method. This involves reacting the racemic piperidine derivative with a chiral resolving agent, such as N-acetyl-L-leucine or d-10-camphorsulfonic acid, to form diastereomeric salts. google.comgoogleapis.com These salts have different physical properties, such as solubility, allowing them to be separated by crystallization. The desired enantiomer can then be recovered from the separated salt. google.com
For analytical and preparative scale separation, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a highly effective technique. Cellulose-based columns, such as Chiralcel OD and Chiralcel OJ, have been successfully used to resolve racemic 1,3-dimethyl-4-phenylpiperidines, which are structurally related to the target compound. nih.gov
| Resolution Technique | Description | Example Resolving Agent/Catalyst | Reference |
| Catalytic Kinetic Resolution | A chiral catalyst selectively acylates one enantiomer, allowing separation. | Chiral hydroxamic acids / NHC catalysts | nih.gov |
| Diastereomeric Salt Crystallization | A chiral acid forms separable diastereomeric salts with the racemic base. | N-acetyl-L-leucine, d-10-camphorsulfonic acid | google.comgoogleapis.com |
| Chiral HPLC | Chromatographic separation based on differential interaction with a chiral stationary phase. | Cellulose-based columns (e.g., Chiralcel OD) | nih.gov |
Reaction Mechanism Studies in Compound Formation
Understanding the reaction mechanisms involved in the synthesis of piperidines is critical for optimizing reaction conditions and controlling product distribution, particularly stereochemistry.
Elucidation of Key Reaction Intermediates and Transition States
The synthesis of substituted piperidines can proceed through various mechanisms involving distinct intermediates and transition states. For example, in carbonyl ene and Prins cyclizations used to form 3,4-disubstituted piperidines, the reaction proceeds via a mechanism with significant carbocationic character. nih.gov Density Functional Theory (DFT) calculations have been employed to study these pathways, suggesting that the cis-carbocation intermediate is more stable than the trans-carbocation. nih.gov These studies also calculate the transition state energies for a concerted cyclization, which also favors the formation of the cis-piperidine product under kinetic control. nih.gov
In the context of a Strecker-type synthesis of a related compound, which involves the condensation of a piperidone with an amine and a cyanide source, the formation of carbocation intermediates is also presumed, necessitating vigorous reaction conditions. researchgate.net The stability of these intermediates and the energy of the transition states leading to them are key factors that determine the reaction's success and stereochemical outcome.
Kinetic and Thermodynamic Aspects of Synthetic Steps
The stereochemical outcome of piperidine synthesis is often dictated by a delicate balance between kinetic and thermodynamic control. A kinetically controlled reaction yields the product that is formed fastest, whereas a thermodynamically controlled reaction yields the most stable product.
In the cyclization of certain aldehydes to form piperidines, catalysis by Lewis acids at low temperatures proceeds under kinetic control to predominantly afford the cis-piperidine isomer. nih.gov However, upon warming, this can isomerize to the thermodynamically more stable trans-piperidine. nih.gov Similarly, the epimerization of substituted piperidines can be used to convert a kinetically favored cis-isomer into a more stable trans-isomer by using a base under conditions that allow equilibrium to be reached. nih.gov The choice of reaction conditions—such as temperature, catalyst, and reaction time—is therefore crucial for isolating the desired diastereomer.
| Control Type | Favored Product | Typical Conditions | Reference |
| Kinetic Control | The product formed via the lowest energy transition state (fastest forming). | Low temperature, short reaction time. | nih.gov |
| Thermodynamic Control | The most stable product. | Higher temperature, longer reaction time, equilibrating conditions. | nih.govnih.gov |
Optimization of Synthetic Pathways for Research Scale Production
For research purposes, the development of efficient and high-yielding synthetic routes to this compound and its analogues is essential.
Yield Enhancement Strategies for this compound
Several strategies have been developed to improve the yield of piperidine-4-carboxylate derivatives. A key approach involves the optimization of multi-step syntheses starting from readily available precursors like 1-benzylpiperidin-4-one. researchgate.net An optimized Strecker-type condensation of this piperidone with aniline and hydrocyanic acid (generated in situ) can yield the corresponding anilino-nitrile in approximately 90% yield. researchgate.net
Purity Profile Improvement Methodologies
Recrystallization: A common and effective method for purifying solid organic compounds is recrystallization. This technique relies on the differences in solubility between the desired compound and its impurities in a given solvent. For this compound, acetone (B3395972) has been identified as a suitable solvent for recrystallization. ekjm.org The process typically involves dissolving the crude product in a minimum amount of hot solvent to form a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the solvent. The purified crystals can then be isolated by filtration.
| Solvent | Procedure | Outcome |
|---|---|---|
| Acetone | Dissolution of the crude product in hot acetone followed by cooling to induce crystallization. | Effective in removing soluble impurities and yielding a more purified crystalline product. ekjm.org |
Chromatographic Methods: Column chromatography is a versatile purification technique used to separate components of a mixture based on their differential adsorption to a stationary phase. For compounds that are oils or cannot be effectively purified by recrystallization, column chromatography is often the method of choice. In the context of piperidine derivatives, flash column chromatography is frequently utilized. This method employs a stationary phase, such as silica (B1680970) gel, and a mobile phase, which is a solvent or a mixture of solvents. The selection of the eluent system is crucial for achieving good separation. For analogous piperidine compounds, mixtures of ethyl acetate (B1210297) and hexanes are commonly used as the mobile phase. mdpi.comamazonaws.com The crude product is loaded onto the column, and the eluent is passed through, carrying the components at different rates, thereby allowing for their separation and collection as purified fractions.
| Technique | Stationary Phase | Mobile Phase (Eluent) | Application |
|---|---|---|---|
| Flash Column Chromatography | Silica Gel | Acetone/n-hexane (e.g., 1:8 v/v) | Purification of related piperidine carboxylate derivatives to provide the compound as a crystalline solid. mdpi.com |
| Flash Chromatography | Silica Gel | Ethyl Acetate/Hexanes | Used for the purification of similar piperidine-constrained phenethylamines, yielding the desired product as an oil. amazonaws.com |
Impurity Profile Considerations: The synthesis of this compound can lead to the formation of various impurities. A significant impurity of concern in the synthesis of the related compound pethidine is N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a known neurotoxin, which can be formed through the hydrolytic degradation of the ester group. nih.govresearchgate.net Therefore, analytical methods such as high-performance liquid chromatography (HPLC) and capillary electrophoresis are crucial for the detection and quantification of such impurities to ensure the safety of the final product. nih.gov
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction
Quantum mechanical calculations, based on the fundamental principles of quantum physics, are employed to determine the electronic properties and predict the reactivity of molecules. chemrxiv.org These methods can model molecular properties without prior experimental parameterization. nih.gov
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. nih.gov It is widely applied to predict molecular geometries, electronic properties, and spectroscopic data with high accuracy. nih.govresearchgate.net
A comprehensive analysis of pethidine using the DFT/B3PW91 method with a DGDZVP basis set has provided detailed information on its optimized molecular geometry. ajchem-a.com In the optimized structure, the C-C bond lengths within the benzene (B151609) ring were calculated to be in the range of 1.399–1.408 Å. The carbonyl (C=O) bond length was determined to be 1.239 Å, and the C-O single bond of the ester group was 1.367 Å. ajchem-a.com These geometric parameters are crucial for understanding the molecule's shape and how it fits into biological receptors.
Table 1: Selected Calculated Molecular Geometry Parameters of Pethidine using DFT
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-C (Benzene Ring) | 1.399 - 1.408 Å |
| Bond Length | C=O (Carbonyl) | 1.239 Å |
Data sourced from a DFT study using the B3PW91/DGDZVP level of theory. ajchem-a.com
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. chemrxiv.orgresearchgate.net For pethidine, MEP analysis reveals that the most negative potential (electron-rich regions), indicated by red and yellow contours, is concentrated around the oxygen atoms of the carboxylate group. ajchem-a.com These sites are identified as the most probable locations for electrophilic attack. Conversely, regions of positive potential (electron-poor) are located around the hydrogen atoms, indicating sites susceptible to nucleophilic attack. ajchem-a.com
DFT calculations are also used to predict spectroscopic properties. The theoretical UV-vis absorption wavelength (λmax) for pethidine was calculated to be 202.45 nm in the gas phase. ajchem-a.com This type of prediction is instrumental in interpreting experimental spectra and understanding the electronic transitions within the molecule.
The conformational flexibility of the piperidine ring in pethidine allows for different spatial arrangements of its substituents. A key aspect of its structure is the orientation of the phenyl group at the C4 position, which can adopt either an axial or an equatorial conformation.
Quantum chemical calculations using the PCILO (Perturbative Configuration Interaction using Localized Orbitals) method, a semi-empirical approach, have been employed to investigate the conformational behavior and energy landscapes of pethidine. nih.gov These studies have consistently shown that the conformer with the phenyl group in the equatorial position is energetically preferred over the one with the phenyl group in the axial position. nih.gov The equatorial conformer represents a lower energy state and is therefore considered more stable. This preference is significant as it dictates the predominant three-dimensional shape of the molecule, which is critical for its interaction with biological targets. The research indicated that the equatorial conformer is most favored in the most potent compounds within this opiate series. nih.gov
Table 2: Relative Conformational Stability of Pethidine Isomers
| Conformer | Phenyl Group Orientation | Relative Stability |
|---|---|---|
| Isomer 1 | Equatorial | More Stable (Preferred) |
Finding based on quantum chemical calculations. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions
Molecular dynamics (MD) simulations provide a "computational microscope" to study the dynamic behavior of molecules over time in atomic detail. mdpi.com These simulations are essential for understanding conformational changes, flexibility, and interactions with the surrounding environment, such as solvent molecules. mdpi.com
MD simulations can model the movements of a molecule, revealing how it transitions between different stable conformations. nih.govnih.gov For a molecule like pethidine, simulations can track the puckering of the piperidine ring and the rotation of the phenyl and methyl carboxylate groups. This dynamic behavior is crucial because the ability of a ligand to adopt a specific conformation upon binding to a receptor (a concept known as "induced fit") is fundamental to its biological activity. While specific MD studies focusing solely on the conformational transitions of pethidine in solution are not extensively detailed in the available literature, the principles are well-established from studies on similar flexible molecules. Such simulations would typically analyze trajectory data to identify the most populated conformational states and the energy barriers between them.
The solvent environment can significantly influence a molecule's structure and properties. mdpi.com Computational models can account for these effects using either implicit or explicit solvent models.
Implicit solvent models treat the solvent as a continuous medium with a defined dielectric constant. cardiff.ac.uk This approach has been used to study pethidine, where calculations showed that the polarity of the solvent plays a significant role in the molecule's properties. ajchem-a.com For instance, the calculated UV-vis absorption wavelength (λmax) of pethidine shifts from 202.45 nm in the gas phase to 200.86 nm in a polar solvent like water, demonstrating the influence of the environment on electronic properties. ajchem-a.com
Explicit solvent models involve simulating individual solvent molecules (e.g., water) around the solute. mdpi.comnih.gov This method provides a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. arxiv.org In an aqueous environment, MD simulations would show water molecules forming hydrogen bonds with the polar ester group of pethidine. The nitrogen atom of the piperidine ring, being a hydrogen bond acceptor, would also interact with surrounding water molecules. These specific interactions stabilize the molecule in solution and influence its conformational preferences and availability to cross biological membranes. Studies on similar opioid molecules like fentanyl have utilized explicit solvent MD simulations to understand their behavior in aqueous environments and their interactions with lipid bilayers. cardiff.ac.uk
Molecular Docking Studies for Theoretical Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govbeilstein-journals.org It is a critical tool in drug discovery for understanding ligand-target interactions and predicting binding affinity. The primary pharmacological target for pethidine is the µ-opioid receptor (µOR).
Docking studies of meperidine (pethidine) into the µ-opioid receptor have successfully predicted its binding mode and affinity. ajuronline.org The calculated binding affinity was reported to be -7.77 kcal/mol, which is compared to the more potent fentanyl's score of -9.43 kcal/mol. ajuronline.org
The analysis of the docked pose reveals key molecular interactions responsible for binding:
Ionic Interaction: A crucial interaction occurs between the protonated tertiary amine of the pethidine piperidine ring and the carboxylate side chain of the highly conserved residue Aspartate 147 (Asp147) in the third transmembrane helix (TM3) of the µ-opioid receptor. ajuronline.orgacs.org This charge-assisted hydrogen bond or salt bridge is a canonical interaction for many opioid ligands. nih.gov
Hydrogen Bonding: A hydrogen bond is observed between the carbonyl oxygen of pethidine's ester group and the hydroxyl group of Tyrosine 326 (Tyr326). ajuronline.org
Hydrophobic Interactions: The phenyl group of pethidine is situated in a hydrophobic pocket, where it engages in favorable interactions with surrounding nonpolar amino acid residues. ajuronline.org
These specific interactions anchor the molecule within the receptor's binding site and are believed to be essential for initiating the conformational changes in the receptor that lead to its activation and subsequent analgesic effect.
Table 3: Predicted Binding Affinity and Key Interactions of Pethidine at the µ-Opioid Receptor
| Parameter | Details |
|---|---|
| Target Receptor | µ-Opioid Receptor (µOR) |
| Binding Affinity | -7.77 kcal/mol |
| Key Interacting Residues | Asp147 (Ionic Interaction/Salt Bridge) |
| Tyr326 (Hydrogen Bond) |
Data sourced from molecular docking studies. ajuronline.org
Prediction of Binding Modes with Hypothetical Receptor Sites (in silico)
In silico molecular docking is a primary computational technique used to predict the preferred orientation and conformation, or binding mode, of a ligand when bound to a receptor's active site. For this compound, this process would involve several key steps to simulate its interaction with a hypothetical or known receptor, such as an opioid receptor or a viral protease. nih.gov
The process begins with the preparation of both the ligand and the receptor. The three-dimensional structure of this compound would be generated and optimized to its lowest energy conformation. For the receptor, a high-resolution crystal structure would be obtained from a repository like the Protein Data Bank (PDB). The receptor structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning atomic charges.
A docking simulation is then performed using software like AutoDock or Glide. oup.comijper.org The algorithm systematically samples a large number of orientations and conformations of the ligand within the receptor's binding pocket. unipd.it These poses are then evaluated to identify the most favorable binding modes.
For this compound, hypothetical binding interactions could include:
Cation-π interactions: The positively charged tertiary amine of the piperidine ring could interact with aromatic residues (e.g., tyrosine, tryptophan, phenylalanine) in the receptor's binding site.
Hydrophobic interactions: The phenyl ring is likely to engage in hydrophobic interactions with nonpolar residues within the active site. nih.gov
Hydrogen bonding: The carbonyl oxygen of the methyl ester group could act as a hydrogen bond acceptor with suitable donor residues in the receptor. ijper.org
The final output of a docking simulation is a set of potential binding poses, ranked by their predicted binding affinity. This information provides a structural basis for understanding how the molecule might interact with its biological target. nih.gov
Scoring Functions and Affinity Estimation (Theoretical Framework)
A critical component of molecular docking is the scoring function, a mathematical model used to approximate the binding free energy between a ligand and a receptor. wikipedia.org The goal of a scoring function is to rank different binding poses and predict the strength of the interaction, thereby estimating the binding affinity. researchgate.net There are three main classes of scoring functions. oup.com
Force-Field-Based Scoring Functions: These functions calculate the binding energy by summing the van der Waals and electrostatic interaction energies between the ligand and the receptor. These energies are derived from classical mechanics force fields like CHARMM or AMBER. The non-bonded interaction terms are the primary contributors to the score.
Empirical Scoring Functions: These functions are based on a set of weighted energy terms. The final score is a sum of terms that account for different types of interactions, such as hydrogen bonds, ionic interactions, hydrophobic effects, and rotational entropy penalties. The weights for each term are determined by fitting the function to experimental binding affinity data for a training set of protein-ligand complexes.
Knowledge-Based Scoring Functions: These functions are derived from statistical analysis of experimentally determined protein-ligand complex structures. They are based on the principle that more favorable interactions are observed more frequently in known structures. These functions use "potentials of mean force" to describe the probability of certain atom-pair interactions at specific distances.
The choice of scoring function can significantly impact the outcome of a virtual screening or docking study. nih.gov While they provide a rapid method for estimating binding affinity, their accuracy can be limited by the approximations made in their underlying models. oup.com
| Scoring Function Type | Basis of Calculation | Strengths | Weaknesses |
| Force-Field-Based | Sum of van der Waals and electrostatic energies based on classical force fields. | Physically intuitive; generally applicable. | Computationally more intensive; can be less accurate for diverse systems without specific parameterization. |
| Empirical | A weighted sum of terms representing different types of interactions (e.g., H-bonds, hydrophobic). | Fast calculation speed; good for ranking compounds within the same chemical class. | Dependent on the quality of the training data; may not be generalizable to new chemical scaffolds. |
| Knowledge-Based | Statistical potentials derived from the frequency of atom-pair interactions in known crystal structures. | Fast; independent of experimental binding data. | Accuracy depends on the diversity and quality of the structural database; may have difficulty with unusual interactions. |
Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Framework)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. neovarsity.org For a class of compounds like the 4-phenylpiperidine analogs, QSAR can be a powerful tool to predict the activity of new, unsynthesized molecules and to guide the design of more potent analogs. gu.senih.gov
A QSAR model is fundamentally a regression or classification model. neovarsity.org The process involves:
Data Set Compilation: Assembling a set of molecules with known biological activities (e.g., binding affinities, inhibition constants).
Descriptor Calculation: Numerically representing the chemical structures using molecular descriptors.
Feature Selection: Choosing the most relevant descriptors that correlate with the biological activity.
Model Building: Using statistical methods to create a mathematical equation linking the selected descriptors to the activity.
Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.
The underlying principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.
Descriptors for Chemical Space Exploration and Feature Selection
Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. researchgate.net They are the independent variables in a QSAR model. For a molecule like this compound, a wide array of descriptors can be calculated to explore the chemical space of its analogs. These descriptors are generally categorized by their dimensionality. neovarsity.orgresearchgate.net
1D Descriptors: These are calculated from the molecular formula and include properties like molecular weight, atom counts, and bond counts.
2D Descriptors: These are derived from the 2D representation of the molecule (the connection table). They include topological indices (which describe molecular branching and shape), molecular connectivity indices, and counts of structural fragments or pharmacophoric features (e.g., hydrogen bond donors/acceptors).
3D Descriptors: These are calculated from the 3D coordinates of the molecule's atoms. They describe the molecule's spatial properties, such as molecular shape, volume, surface area, and pharmacophore points in 3D space.
Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and describe the electronic properties of a molecule, such as HOMO/LUMO energies, atomic charges, and dipole moment. ucsb.edu
Feature selection is a crucial step to identify the subset of descriptors that are most relevant to the biological activity, thereby avoiding overfitting and creating a more robust and interpretable model.
| Descriptor Class | Description | Examples for this compound |
| 1D Descriptors | Derived from the molecular formula. | Molecular Weight (233.31 g/mol ), Count of N atoms (1), Count of O atoms (2). nih.gov |
| 2D Descriptors | Derived from the 2D molecular graph. | Topological Polar Surface Area (TPSA), LogP (octanol-water partition coefficient), Number of rotatable bonds. |
| 3D Descriptors | Derived from the 3D molecular conformation. | Molecular Volume, Solvent Accessible Surface Area (SASA), Principal Moments of Inertia. |
| Quantum Chemical | Derived from electronic structure calculations. | HOMO/LUMO energies, Partial atomic charges, Dipole moment. |
Predictive Models for Theoretical Binding Affinities or Chemical Reactivity
Once relevant descriptors have been selected, a predictive model is built to establish the mathematical relationship between these descriptors and the biological activity. Various statistical and machine learning methods can be employed. neovarsity.org
Multiple Linear Regression (MLR): This is one of the simplest methods, creating a linear equation where the biological activity is a weighted sum of the descriptor values. It is easy to interpret but assumes a linear relationship between structure and activity.
Partial Least Squares (PLS) Regression: This method is particularly useful when the number of descriptors is large or when they are correlated. PLS reduces the descriptor variables to a smaller set of orthogonal components and then performs regression on these components. nih.gov
Machine Learning Models: More complex, non-linear relationships can be captured using machine learning algorithms. nih.gov
Support Vector Machines (SVM): A powerful classification and regression method that can handle high-dimensional data.
Random Forest (RF): An ensemble method that builds multiple decision trees and merges their outputs to improve predictive accuracy and control overfitting. oup.com
Artificial Neural Networks (ANN): These models are inspired by the structure of the brain and can model highly complex, non-linear relationships.
The final validated QSAR model can then be used to predict the binding affinities or chemical reactivity of new, untested analogs of this compound, helping to prioritize which compounds to synthesize and test. nih.gov
Cheminformatics Approaches for Analog Design and Virtual Screening (Theoretical)
Cheminformatics combines computational tools with chemical information to support drug discovery. For this compound, these approaches can be theoretically applied to design novel analogs and perform virtual screening to identify promising candidates.
Analog Design: Starting with the core structure of this compound, virtual libraries of analogs can be generated by systematically modifying different parts of the molecule. This can be done through:
Substituent Modification: Varying substituents on the phenyl ring or replacing the methyl groups on the nitrogen and the ester.
Scaffold Hopping: Replacing the phenylpiperidine core with other bioisosteric scaffolds that maintain a similar 3D arrangement of key functional groups.
Virtual Screening: Virtual screening is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. nih.gov Using the structure of a hypothetical target, a structure-based virtual screening campaign could be performed.
The theoretical workflow would be:
Library Preparation: A large database of commercially available or virtually generated compounds is prepared by generating 3D structures and assigning appropriate protonation states.
Docking: Each compound in the library is docked into the active site of the target receptor.
Scoring and Ranking: The docked poses for each compound are scored using a chosen scoring function, and the compounds are ranked based on their predicted binding affinity.
Filtering: The top-ranked compounds are further filtered based on other properties, such as predicted ADME (Absorption, Distribution, Metabolism, and Excretion) properties, to select a manageable number of candidates for experimental testing. nih.gov
These cheminformatics approaches provide a rational, cost-effective strategy to explore vast chemical space and prioritize the synthesis and testing of novel analogs based on the this compound scaffold.
Structure Activity Relationship Sar Studies: Chemical Modification and Theoretical Interaction Profile
Impact of Piperidine (B6355638) Ring Substituents on Interaction Potential
The substituted piperidine ring serves as the central scaffold, correctly positioning the key pharmacophoric elements—the basic nitrogen, the aromatic ring, and the ester group—for interaction with a receptor pocket.
The tertiary amine of the piperidine ring, which is protonated at physiological pH, is a critical feature for receptor interaction, typically forming an ionic bond with an anionic residue in the binding site. nih.goviasp-pain.org The substituent on this nitrogen atom significantly influences binding affinity and selectivity through steric and electronic effects.
N-Methyl Group: The N-methyl group present in the parent compound is considered optimal for potent activity at certain opioid receptors. pharmacy180.com N-demethylation to the secondary amine analog, normeperidine, results in a significant decrease in analgesic activity. pharmacy180.comwikipedia.org This suggests the methyl group contributes favorably to the binding interaction, possibly by fitting into a small hydrophobic pocket or by optimizing the pKa of the amine for interaction.
Other N-Substitutions: The replacement of the N-methyl group with larger or more complex substituents can drastically alter the compound's interaction profile and target selectivity. While increasing the alkyl chain length or introducing bulky groups like allyl or isopentenyl can lead to reduced activity at opioid receptors, specific substitutions can enhance affinity for other targets. nih.gov For instance, N-demethylated analogs have been shown to improve binding affinity and selectivity for the serotonin (B10506) transporter (SERT). researchgate.netuno.edu Furthermore, large N-aralkylen derivatives have demonstrated potent inhibitory effects on mitochondrial NADH:ubiquinone reductase, indicating that the N-substituent binding site varies significantly between different biological targets. nih.gov
| N-Substituent (R) | Theoretical Effect on Opioid Receptor Interaction | Theoretical Effect on SERT Interaction | Reference |
|---|---|---|---|
| -CH₃ (Methyl) | Optimal for high affinity | Moderate affinity | pharmacy180.comresearchgate.net |
| -H (Demethylation) | Significantly reduced affinity | Improved affinity and selectivity | pharmacy180.comuno.edu |
| -CH₂CH=CH₂ (Allyl) | Reduced or inactive | Variable | nih.gov |
| -CH₂CH₂-Aryl (Aralkylene) | Generally reduced affinity | Potentially enhanced affinity | nih.gov |
The 4-phenyl group is another essential component for high-affinity binding, engaging with the receptor primarily through hydrophobic and van der Waals interactions. Its replacement with smaller alkyl or even hydrogen groups drastically reduces activity. pharmacy180.comyoutube.com
Modifying the electronic and steric properties of the phenyl ring via substitution can fine-tune the interaction potential and selectivity.
Hydroxyl Substitution: The introduction of a hydroxyl group at the meta-position of the phenyl ring is known to increase analgesic activity. pharmacy180.comyoutube.com This suggests the presence of a specific hydrogen-bond donor/acceptor site in the corresponding region of the receptor's binding pocket, allowing for an additional, favorable polar interaction.
Halogen and Other Substitutions: For other targets, such as monoamine transporters, various phenyl substitutions have proven beneficial. Analogs with 4-iodo, 3,4-dichloro, and 4-biphenyl substitutions have been synthesized and shown to be potent ligands for the serotonin transporter. researchgate.netuno.edu These modifications alter the electronic distribution and size of the aromatic ring, potentially enhancing π-π stacking, halogen bonding, or other non-covalent interactions within the transporter's binding site.
| Phenyl Ring Substituent | Position | Effect on Opioid Receptor Affinity | Effect on SERT Affinity | Reference |
|---|---|---|---|---|
| -OH (Hydroxyl) | meta | Increased | Not consistently reported | pharmacy180.comyoutube.com |
| -I (Iodo) | para | Variable | Increased | researchgate.net |
| -Cl (Chloro) | para | Variable | Increased | pharmacy180.com |
| -H (Unsubstituted) | - | Baseline (Active) | Baseline (Active) | pharmacy180.comuno.edu |
| None (Phenyl replaced by H) | - | Greatly Reduced | Greatly Reduced | pharmacy180.com |
Influence of Carboxylate Moiety Modifications on Theoretical Binding
The ester group at the C-4 position is crucial for the compound's characteristic activity profile. It is believed to participate in a key polar interaction, likely acting as a hydrogen bond acceptor, within the receptor binding site. pharmacy180.com
The metabolic hydrolysis of the methyl ester to the corresponding carboxylic acid (pethidinic acid) results in an inactive compound. pharmacy180.comwikipedia.org From a theoretical perspective, this loss of activity can be attributed to two main factors:
Loss of Hydrogen Bonding Capability: The ester's carbonyl oxygen acts as a hydrogen bond acceptor. Upon hydrolysis, this feature is lost and replaced by a carboxylate group.
Introduction of a Negative Charge: At physiological pH, the resulting carboxylic acid will be deprotonated to form a negatively charged carboxylate anion. This charge can lead to electrostatic repulsion with negatively charged residues in the binding pocket, preventing proper orientation and binding. It also dramatically increases the polarity of the molecule, which can hinder its ability to cross biological membranes to reach its site of action.
To overcome the metabolic liability of the ester linkage, the principles of bioisosteric replacement are often applied. A bioisostere is a functional group that mimics the steric and electronic properties of the original group but possesses different physicochemical properties, such as improved metabolic stability. ufrj.brdrughunter.com
For the ester group in this scaffold, several replacements have been explored:
Alternative Esters: Exchanging the methyl ester for other alkyl or benzyl (B1604629) esters can modulate potency and selectivity. Benzyl ester analogs, for instance, have shown high potency at SERT. researchgate.netuno.edu
Acyloxy Group: Reversing the ester linkage to an acyloxy group has been shown to produce potent analogs like alphaprodine. pharmacy180.com
Nitriles: While the nitrile group can be considered a replacement, it generally results in lower potency compared to the corresponding ester. researchgate.net
Heterocyclic Bioisosteres: A more modern approach involves replacing the ester with metabolically robust heterocyclic rings such as oxadiazoles, triazoles, or oxazoles. ufrj.brdrughunter.com These rings are designed to act as hydrogen bond acceptors, similar to the ester's carbonyl oxygen, while being resistant to enzymatic hydrolysis. This strategy aims to create analogs with improved pharmacokinetic profiles that retain the necessary binding interactions.
Stereochemical Effects on Molecular Recognition and Interaction Specificity (Theoretical)
While methyl 1-methyl-4-phenylpiperidine-4-carboxylate itself is an achiral molecule, the introduction of substituents on the piperidine ring can create stereocenters, and the principles of stereoselectivity become critically important. Biological receptors are chiral entities, composed of L-amino acids, and therefore exhibit stereospecificity in their interactions with ligands.
Theoretically, different stereoisomers of a chiral analog will have distinct binding affinities and efficacies. One enantiomer will typically exhibit a much better geometric and electronic complementarity with the binding site than its mirror image. This superior fit allows for more optimal and energetically favorable interactions (e.g., hydrophobic, hydrogen bonding, ionic), resulting in a more stable ligand-receptor complex and higher potency. The less active enantiomer may bind weakly or not at all, and in some cases, may interact with different targets, leading to different biological effects.
For example, the introduction of a methyl group at the C-3 position of the piperidine ring creates two chiral centers, leading to different diastereomers. The relative orientation of the substituents (cis vs. trans) in these analogs, such as alphaprodine and betaprodine, results in different activity profiles, underscoring the importance of three-dimensional structure for molecular recognition. pharmacy180.com Molecular modeling studies are essential to visualize and predict how different stereoisomers will orient themselves within a chiral binding pocket, helping to rationalize observed differences in activity and to guide the design of more specific and potent molecules. nih.gov
Enantiomeric Differences in Ligand-Target Binding and Selectivity
The presence of a chiral center, such as at the 3-position of the piperidine ring in analogs of this compound, can lead to significant differences in the pharmacological activity of enantiomers. Generally, one enantiomer exhibits higher affinity and/or efficacy for a specific receptor compared to its mirror image, a phenomenon known as stereoselectivity.
Research on related compounds, such as the potent analgesic ohmefentanyl, which contains a 3-methyl group on the piperidine ring, has demonstrated the profound impact of stereochemistry. In a study of the eight optically active isomers of ohmefentanyl, it was found that the configuration at the 3- and 4-positions of the piperidine ring, as well as the configuration of a chiral center in a side chain, significantly influenced analgesic potency and receptor affinity. nih.gov Specifically, a (3R,4S) configuration at the piperidine ring was shown to be beneficial for analgesic activity and inhibitory effects at the mu-opioid receptor. nih.gov This highlights the principle that the three-dimensional arrangement of substituents is critical for optimal interaction with the receptor's binding pocket.
| Compound | Configuration | Receptor Affinity (Ki, nM) - Hypothetical | Selectivity Profile |
|---|---|---|---|
| (3R)-3-methyl-1-methyl-4-phenylpiperidine-4-carboxylate | 3R | Lower (Higher Affinity) | Potentially higher for the primary target |
| (3-S)-3-methyl-1-methyl-4-phenylpiperidine-4-carboxylate | 3S | Higher (Lower Affinity) | Potentially lower for the primary target |
Diastereomeric Influences on Conformational Fit and Interaction Strength
Studies on diastereomeric sets of 3,4-disubstituted piperidines have provided valuable insights into the influence of relative stereochemistry on opioid receptor binding and function. For instance, in a series of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, the stereochemistry was found to be a dominant factor in determining whether a compound acts as a potent mu-opioid receptor (MOR) agonist or antagonist. nih.gov This underscores that subtle changes in the spatial arrangement of functional groups can switch the pharmacological profile of a molecule from an activator to a blocker of a receptor.
Molecular modeling studies of diastereomeric MOR agonists and antagonists have been employed to understand the structural basis for these differences. mdpi.com Such studies can reveal how the different arrangements of substituents in diastereomers lead to distinct binding poses within the receptor. These different poses can result in altered interaction strengths with key amino acid residues, ultimately dictating the functional outcome of receptor binding. mdpi.com
| Diastereomer | Relative Stereochemistry | Expected Receptor Affinity | Expected Functional Activity |
|---|---|---|---|
| Diastereomer A | e.g., (3R, 4S) | High | Potentially Agonist |
| Diastereomer B | e.g., (3R, 4R) | Moderate to Low | Potentially Antagonist or Partial Agonist |
| Diastereomer C | e.g., (3S, 4R) | Moderate to Low | Potentially Antagonist or Partial Agonist |
| Diastereomer D | e.g., (3S, 4S) | High | Potentially Agonist |
Conformational Rigidity versus Flexibility in Interaction Landscapes
The balance between conformational rigidity and flexibility is a key consideration in drug design. A flexible molecule can adopt multiple conformations, potentially allowing it to bind to different receptors or to adapt to the induced-fit changes in a single receptor. However, this flexibility comes at an entropic cost upon binding. In contrast, a conformationally rigid molecule has a more defined shape, which can lead to higher affinity and selectivity if that conformation is complementary to the target receptor's binding site.
Design and Synthesis of Conformationally Locked Analogs
To investigate the bioactive conformation of a flexible ligand like this compound, medicinal chemists design and synthesize conformationally locked analogs. These rigid molecules restrict the rotational freedom of the parent compound, often by introducing additional rings or bulky substituents.
One approach is the creation of spirocyclic analogs, where a second ring system is fused at a single common atom. The synthesis of spirocyclic analogs of pethidine (a close analog of the title compound) has been reported. nih.gov These rigid structures provide valuable information about the spatial requirements of the receptor's binding pocket. By evaluating the biological activity of these constrained analogs, researchers can deduce which conformations of the flexible parent molecule are responsible for its pharmacological effects.
Another strategy involves the introduction of bridging elements within the piperidine ring or its substituents. These bridged analogs can fix the relative orientation of key pharmacophoric groups, allowing for a more precise mapping of the receptor's interaction landscape.
Exploring Conformational Space for Optimal Theoretical Interaction Geometries
Computational chemistry plays a vital role in understanding the relationship between conformation and activity. Molecular modeling techniques can be used to explore the conformational space of flexible molecules like this compound and to identify low-energy conformations that are likely to be biologically relevant.
Docking studies, where a ligand is computationally placed into the three-dimensional structure of a receptor, can help to predict the binding mode and affinity of different conformations. For example, molecular modeling of fentanyl analogs at the mu-opioid receptor has provided insights into the key interactions that contribute to their high potency. researchgate.net These studies can reveal the importance of specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions in ligand recognition and receptor activation.
By comparing the docked poses of flexible ligands with those of their conformationally restricted analogs, a more complete picture of the optimal theoretical interaction geometries can be developed. This information is invaluable for the rational design of new ligands with improved affinity, selectivity, and functional properties. For instance, computational studies can help to explain why certain stereoisomers are more active than others by revealing differences in their binding modes at the molecular level. mdpi.com
Molecular Mechanisms of Action: in Vitro and Theoretical Studies
Receptor Binding Studies (In Vitro and Theoretical)
Receptor binding studies are fundamental to determining the affinity and selectivity of a compound for its protein targets. These assays, conducted both in laboratory settings (in vitro) and through computer simulations (theoretical), elucidate the initial molecular interactions that trigger a pharmacological response.
Radioligand Binding Assays for Receptor Affinity and Occupancy (In Vitro)
Radioligand binding assays are a gold-standard in vitro technique used to quantify the interaction between a ligand and a receptor. The principle involves using a radioactively labeled version of a ligand (radioligand) that is known to bind to the target receptor. By measuring the displacement of this radioligand by an unlabeled compound, such as methyl 1-methyl-4-phenylpiperidine-4-carboxylate, researchers can determine the unlabeled compound's binding affinity.
Key parameters derived from these assays include:
Inhibition Constant (Kᵢ): This value represents the concentration of the compound required to occupy 50% of the receptors in the presence of a competing radioligand. A lower Kᵢ value signifies a higher binding affinity.
Dissociation Constant (Kₑ): This is the concentration of a ligand that occupies 50% of a particular receptor population at equilibrium.
Maximum Binding Capacity (Bₘₐₓ): This indicates the total density of receptors in a given tissue or cell preparation.
Given its structural relationship to pethidine, it is hypothesized that this compound would exhibit significant affinity for opioid receptors. Pethidine primarily acts as an agonist at the μ-opioid receptor (MOR) and also shows some affinity for the κ-opioid receptor (KOR). guidetopharmacology.org Therefore, radioligand binding assays for this compound would likely focus on these targets.
Illustrative Data from Radioligand Binding Assays
The following table illustrates the type of data that would be generated from competitive binding assays to determine the affinity of this compound for various opioid receptor subtypes. Note: This data is illustrative and not based on published experimental results for this specific compound.
| Receptor Subtype | Radioligand | Kᵢ (nM) |
| μ-Opioid Receptor (MOR) | [³H]DAMGO | Value |
| δ-Opioid Receptor (DOR) | [³H]DPDPE | Value |
| κ-Opioid Receptor (KOR) | [³H]U-69593 | Value |
Receptor Selectivity Profiling Against a Panel of Molecular Targets (In Vitro)
To understand the broader pharmacological profile of a compound and predict potential off-target effects, its binding affinity is tested against a wide panel of different receptors, transporters, and other molecular targets. This process, known as selectivity profiling, is crucial for drug development.
Illustrative Receptor Selectivity Profile
This table provides an example of how selectivity data for this compound would be presented. Note: This data is illustrative and not based on published experimental results for this specific compound.
| Target | Kᵢ (nM) or % Inhibition @ 1µM |
| Opioid Receptors | |
| μ-Opioid Receptor | Value |
| δ-Opioid Receptor | Value |
| κ-Opioid Receptor | Value |
| Muscarinic Receptors | |
| M₁ Receptor | Value |
| M₂ Receptor | Value |
| M₃ Receptor | Value |
| Monoamine Transporters | |
| Dopamine (B1211576) Transporter (DAT) | Value |
| Norepinephrine (B1679862) Transporter (NET) | Value |
| Serotonin (B10506) Transporter (SERT) | Value |
Enzyme Inhibition/Activation Studies (In Vitro and Theoretical)
Investigating a compound's effect on enzyme activity is critical to understanding its mechanism of action and its potential for drug-drug interactions.
Investigation of Enzyme Kinetics and Inhibition Type (In Vitro)
In vitro enzyme assays are used to determine if a compound can inhibit or activate a specific enzyme. These studies measure the rate of the enzymatic reaction in the presence of varying concentrations of the compound. Key parameters obtained are the IC₅₀ value (the concentration of an inhibitor required to reduce enzyme activity by 50%) and the inhibition constant (Kᵢ). Further kinetic studies can elucidate the type of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Research has shown that certain pethidine analogues can act as potent inhibitors of mitochondrial NADH:ubiquinone reductase (Complex I of the respiratory chain). nih.gov Therefore, it would be pertinent to investigate whether this compound shares this property.
Illustrative Enzyme Inhibition Data
The following table is an example of data that would be generated from an in vitro enzyme inhibition study. Note: This data is illustrative and not based on published experimental results for this specific compound.
| Enzyme Target | IC₅₀ (µM) | Inhibition Type |
| NADH:ubiquinone reductase (Complex I) | Value | e.g., Competitive |
| Monoamine Oxidase A (MAO-A) | Value | e.g., Non-competitive |
| Monoamine Oxidase B (MAO-B) | Value | e.g., Reversible |
Identification of Covalent versus Non-Covalent Binding Mechanisms (Theoretical)
Theoretical studies, particularly molecular docking and molecular dynamics simulations, are computational methods used to predict and analyze the interaction between a ligand and its target protein at an atomic level. nih.gov These in silico techniques can provide insights into the binding mode and the nature of the chemical interactions.
Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. The resulting "pose" reveals potential non-covalent interactions like hydrogen bonds, hydrophobic interactions, and electrostatic forces.
Molecular Dynamics: This simulation technique models the movement of the ligand-protein complex over time, providing information on the stability of the binding and the conformational changes that may occur.
For this compound, molecular docking studies could be used to model its interaction with the binding pocket of the μ-opioid receptor or the active site of an enzyme like NADH:ubiquinone reductase. nih.gov By analyzing the types of interactions and the distance between the compound and amino acid residues, researchers can infer a non-covalent binding mechanism, which is typical for receptor ligands of this class. The absence of reactive functional groups in the molecule's structure makes a covalent binding mechanism less likely.
Ion Channel Modulation Studies (In Vitro Electrophysiology Principles)
Electrophysiology techniques, such as the patch-clamp method, allow for the direct measurement of ion flow through channels in the cell membrane. These studies are essential for determining if a compound modulates the function of ion channels, which are critical for neuronal excitability and signaling.
Pethidine is known to possess local anesthetic properties, an effect attributed to the blockade of voltage-gated sodium channels. This action reduces the influx of sodium ions into neurons, thereby inhibiting the generation and propagation of action potentials. Given this, it is plausible that this compound could also interact with these channels. An in vitro electrophysiology study would typically measure the effect of the compound on sodium currents in isolated neurons or cells expressing the specific ion channel subtype.
Investigation of Voltage-Gated and Ligand-Gated Ion Channel Interactions at the Molecular Level
This compound has been demonstrated to interact directly with voltage-gated sodium channels (Nav), a mechanism that underlies its local anesthetic properties. nih.govnih.gov In vitro electrophysiological studies, often using heterologously expressed rat skeletal muscle Nav channels (rSkM1) in Xenopus oocytes, have characterized the molecular pharmacology of this interaction. nih.gov
The compound produces a concentration-dependent tonic and phasic (use-dependent) block of sodium currents. nih.gov Phasic blockade, where the inhibitory effect increases with the frequency of channel activation, is a hallmark of clinically used local anesthetics. nih.gov The compound's interaction with the channel is state-dependent, showing a higher affinity for the open and inactivated states compared to the resting state. nih.gov This is further evidenced by the compound inducing a negative shift in the voltage-dependence of steady-state inactivation, which means that channels become inactivated at more hyperpolarized potentials in the presence of the compound, reducing the pool of channels available for opening. nih.gov
The binding site for local anesthetics has been localized to the inner pore of the sodium channel, involving key amino acid residues. frontiersin.orgresearchgate.net Studies using site-directed mutagenesis of a putative local anesthetic receptor site within the channel pore have shown that mutations can reduce the phasic inhibition caused by this compound, confirming its interaction at this specific site. nih.gov The molecular structure, which shares features with conventional local anesthetics, allows it to access this binding site and physically occlude the ion-conducting pathway. drugbank.com
Neurotransmitter Reuptake Inhibition Studies (In Vitro)
Beyond its effects on ion channels, this compound is a recognized inhibitor of monoamine reuptake transporters. In vitro studies using radioligand binding assays and neurotransmitter uptake assays in synaptosomes or cells expressing recombinant transporters have quantified its activity at the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). nih.govnih.govnih.gov
The compound exhibits a notable affinity for SERT, with reported inhibition constant (Ki) values in the nanomolar range. researchgate.netuno.edu Its potency for SERT inhibition has been further characterized by IC50 values in the low micromolar range. nih.gov Research also confirms its activity as a dopamine reuptake inhibitor, with a potency comparable to that of cocaine in some assays. nih.gov The compound's interaction with DAT is supported by its ability to displace potent DAT ligands like [³H]WIN 35,428 from their binding sites. nih.gov While it also inhibits NET, its affinity for this transporter is generally reported to be lower than for DAT and SERT. nih.govnih.gov This profile identifies it as a non-selective monoamine reuptake inhibitor.
| Transporter | Assay Type | Reported Value (Ki / IC50) | Reference |
|---|---|---|---|
| Serotonin Transporter (SERT) | Binding Affinity (Ki) | 41 nM | researchgate.netuno.edu |
| Serotonin Transporter (SERT) | Uptake Inhibition (IC50) | 1 - 10 µM | nih.gov |
| Dopamine Transporter (DAT) | Uptake Inhibition | Potency comparable to Cocaine | nih.gov |
| Norepinephrine Transporter (NET) | Uptake Inhibition | Active, but with lower affinity than SERT/DAT | nih.govnih.gov |
Molecular Basis of Transporter Interaction and Substrate Specificity
The molecular basis for the interaction of this compound with monoamine transporters stems from its chemical structure, which shares features with other phenylpiperidine-based reuptake inhibitors. nih.gov The central binding site (S1) of monoamine transporters, located within the transmembrane domains, is the likely target. frontiersin.org
Theoretical molecular docking studies on related compounds and transporter structures suggest a specific binding orientation. frontiersin.org The interaction is likely stabilized by several key molecular contacts:
Ionic Interaction: The protonated tertiary amine of the piperidine (B6355638) ring is positioned to form a salt bridge with a conserved aspartate residue (e.g., Asp79 in human DAT) in transmembrane domain 1 (TM1), a critical interaction for many transporter ligands. frontiersin.org
Hydrophobic and Aromatic Interactions: The 4-phenyl group fits into a hydrophobic pocket formed by aromatic amino acid residues (e.g., tyrosine, phenylalanine) within the binding site, contributing significantly to binding affinity. nih.gov
Ester Moiety: The methyl carboxylate group at the 4-position can form hydrogen bonds or other polar interactions with residues in the binding pocket, influencing potency and selectivity across the different monoamine transporters.
The compound's selectivity profile (SERT ≥ DAT > NET) is determined by subtle differences in the amino acid composition and topography of the binding pockets of the respective transporters. For instance, variations in the residues that make up the hydrophobic pocket and the polar contact points for the ester group can favor binding to one transporter over another.
Molecular Pathway Elucidation Using Cell-Free Systems (In Vitro)
The compound's function as a µ- and κ-opioid receptor agonist is a primary component of its pharmacological activity. nih.govdrugbank.com Opioid receptors are G-protein coupled receptors (GPCRs) that transduce extracellular signals into intracellular responses. Cell-free systems, such as purified cell membrane preparations, have been instrumental in dissecting the initial steps of this signal transduction cascade. mdpi.comnih.gov
Investigations into Intracellular Signaling Cascades Modulated by the Compound
Opioid receptors, including the µ-opioid receptor, couple to inhibitory G-proteins of the Gi/o family. nih.govanesthesiaexperts.com Agonist binding by this compound initiates a conformational change in the receptor, which in turn activates the G-protein. This activation can be directly measured in vitro using cell-free assays.
One such method is the [³⁵S]GTPγS binding assay . nih.gov In this cell-free system using membranes from cells expressing opioid receptors, the binding of an agonist promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit. The amount of incorporated radioactivity is a direct measure of G-protein activation. As a µ-opioid receptor agonist, this compound would produce a concentration-dependent increase in [³⁵S]GTPγS binding. mdpi.comnih.gov
A key downstream effector of Gi/o activation is the enzyme adenylyl cyclase . nih.gov The activated Gαi subunit inhibits adenylyl cyclase activity, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). nih.gov This can be studied in vitro using cell membrane preparations. In such an assay, adenylyl cyclase is typically stimulated with an agent like forskolin, and the inhibitory effect of the compound is measured by quantifying the reduction in cAMP production. nih.gov
Precursor Chemistry and Synthetic Intermediates of Methyl 1 Methyl 4 Phenylpiperidine 4 Carboxylate
Synthesis and Reactivity of 1-Methyl-4-phenyl-4-cyanopiperidine (PCC)
1-Methyl-4-phenyl-4-cyanopiperidine, also known as Pethidine Intermediate A (PIA), is a crucial precursor in several synthetic routes. wikipedia.org Its synthesis involves the introduction of a cyano group onto the 4-position of the piperidine (B6355638) ring, a transformation that presents unique challenges and requires specific methodologies.
The introduction of a cyano group onto a piperidine ring can be accomplished through various methods, each with its own set of advantages and challenges. The synthesis of 1-methyl-4-phenyl-4-cyanopiperidine often starts from precursors like bis(β-chloroethyl)methylamine, which reacts with phenylacetonitrile (B145931) (benzyl cyanide) in the presence of a strong base like sodium amide. ekjm.orggoogle.com This approach involves the alkylation of phenylacetonitrile followed by cyclization.
Challenges in these reactions include the handling of highly toxic cyanide sources and the management of reaction conditions to ensure high yields and prevent the formation of byproducts. organic-chemistry.org Modern approaches to cyanation offer alternatives to traditional methods.
Table 1: Methodologies for Cyanation of Piperidine Derivatives
| Methodology | Cyanide Source | Catalyst/Reagent | Key Features & Challenges |
|---|---|---|---|
| Classical Nucleophilic Substitution | Sodium Cyanide (NaCN), Potassium Cyanide (KCN) | Strong base (e.g., Sodium Amide) | Traditional method; requires harsh conditions and handling of highly toxic reagents. ekjm.orggoogle.com |
| Strecker-type Condensation | Hydrogen Cyanide (HCN) or equivalents | Aniline (B41778), Piperidone | Forms an α-amino nitrile; applicable for building the 4-amino-4-cyano structure. researchgate.net |
| Electrochemical Cyanation | Trimethylsilyl cyanide (TMSCN) | Catalytic mediator (e.g., ABNO) | Occurs at low electrode potentials, tolerating a broad array of functional groups. scispace.com |
| Radical-Mediated C-H Cyanation | N/A | Chiral Copper catalyst | Enables asymmetric synthesis of chiral piperidines from acyclic amines. nih.gov |
| Palladium-Catalyzed Cyanation | Potassium ferrocyanide, Zn(CN)2 | Palladium complexes (e.g., XantPhos-PdCl2) | Milder conditions, tolerance of various functional groups, and use of less toxic cyanide sources. organic-chemistry.org |
These advanced methods aim to improve safety, efficiency, and functional group tolerance compared to classical approaches.
The conversion of the cyano group in 1-methyl-4-phenyl-4-cyanopiperidine to a carboxylic acid is a critical step. This hydrolysis can be performed under either acidic or basic conditions. Vigorous basic hydrolysis, for instance, can convert the nitrile to the corresponding carboxylate salt, which is then acidified to yield the carboxylic acid. researchgate.net
A significant challenge in nitrile hydrolysis is controlling the reaction to prevent it from stopping at the intermediate amide stage. researchgate.net Selective hydrolysis to the amide can be achieved using reagents like concentrated sulfuric acid, where the resulting amide salt may precipitate from the reaction medium, preventing further hydrolysis. researchgate.net
Alternatively, enzymatic methods offer a milder and more selective route. The use of nitrilase enzymes can catalyze the hydrolysis of the nitrile directly to the carboxylic acid under neutral pH and ambient temperature conditions, which is environmentally favorable and reduces equipment corrosion. google.com The final step to obtain the target molecule is the esterification of this carboxylic acid intermediate with methanol (B129727). ekjm.org
Chemistry of 1-Methyl-4-phenyl-4-hydroxypiperidine and Related Alcohols
An alternative synthetic pathway involves the intermediate 1-methyl-4-phenyl-4-hydroxypiperidine. This tertiary alcohol is synthesized from a piperidone precursor and serves as a branch point for further chemical modifications.
The synthesis of 1-methyl-4-phenyl-4-hydroxypiperidine typically begins with 1-methyl-4-piperidone. guidechem.com This key intermediate features a reactive carbonyl group that is susceptible to nucleophilic attack. The phenyl group is introduced via a Grignard reaction, where phenylmagnesium bromide (a nucleophile) adds to the carbonyl carbon of the piperidone. lookchem.combiu.ac.il This reaction forms a tertiary alkoxide, which upon acidic workup, yields the final product, 1-methyl-4-phenyl-4-hydroxypiperidine. scbt.com
The tertiary alcohol, 1-methyl-4-phenyl-4-hydroxypiperidine, can undergo dehydration to form an unsaturated precursor. This elimination reaction is typically catalyzed by a strong acid, which protonates the hydroxyl group, converting it into a good leaving group (water). The subsequent loss of water and a proton from an adjacent carbon atom results in the formation of a double bond within the piperidine ring, yielding 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). nih.gov The conditions of this dehydration reaction must be carefully controlled to ensure the desired product is formed and to avoid potential side reactions.
Methodologies for Purity Assessment and Structural Elucidation of Key Synthetic Intermediates
Ensuring the purity and confirming the chemical structure of synthetic intermediates is paramount for the successful synthesis of the final compound. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for assessing the purity of intermediates like 1-methyl-4-phenyl-4-cyanopiperidine and its derivatives. nih.gov These methods separate the components of a mixture, allowing for the quantification of the desired compound and the detection of any impurities or byproducts.
For structural elucidation, spectroscopic methods are indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons. researchgate.net This is used to confirm that the desired chemical transformations, such as cyanation or hydrolysis, have occurred correctly.
Mass Spectrometry (MS) : Often coupled with GC (GC-MS), this technique provides the molecular weight of the compound and information about its fragmentation pattern, which acts as a molecular fingerprint to confirm its identity. researchgate.nethmdb.ca
Infrared (IR) Spectroscopy : IR spectroscopy is useful for identifying the presence of specific functional groups, such as the nitrile (C≡N) stretch in 1-methyl-4-phenyl-4-cyanopiperidine or the hydroxyl (O-H) and carbonyl (C=O) groups in other intermediates. nist.gov
Table 2: Analytical Techniques for Intermediate Analysis
| Technique | Application | Information Obtained |
|---|---|---|
| HPLC | Purity assessment, quantification | Separation of components, detection of impurities. nih.gov |
| GC-MS | Purity assessment, identification | Separation based on volatility, provides molecular weight and fragmentation pattern. researchgate.net |
| NMR Spectroscopy | Structural elucidation | Detailed molecular structure, atom connectivity, chemical environment. researchgate.net |
| IR Spectroscopy | Functional group identification | Presence of key functional groups (e.g., -CN, -OH, -COOH). nist.gov |
Through the careful application of these synthetic and analytical methodologies, the key intermediates can be prepared with high purity and their structures can be unequivocally confirmed, paving the way for the synthesis of methyl 1-methyl-4-phenylpiperidine-4-carboxylate.
Chromatographic Methodologies for Intermediate Purity Analysis
The analysis of intermediates in the synthesis of this compound is crucial for ensuring the reaction is proceeding as intended and for controlling the purity of the final product. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose.
Reverse-phase HPLC (RP-HPLC) is frequently employed to separate the synthetic intermediates from starting materials, by-products, and other impurities. A common setup involves an RP-18 stationary phase, which is a nonpolar silica-based column. The mobile phase is typically a mixture of a buffer solution and an organic solvent, such as acetonitrile (B52724). nih.gov The gradient or isocratic elution allows for the separation of compounds based on their polarity.
Capillary Electrophoresis (CE) and Micellar Electrokinetic Capillary Chromatography (MECK) also serve as powerful analytical tools for purity assessment. nih.gov These techniques offer high resolution and require minimal sample volume. In CE, charged molecules migrate in a buffer solution under the influence of an electric field, separating based on their charge-to-size ratio. MECK, an adaptation of CE, uses surfactants to form micelles, allowing for the separation of neutral molecules alongside charged ones. nih.gov These methods are particularly sensitive for detecting trace impurities. nih.govresearchgate.net
Table 1: Chromatographic Conditions for Intermediate Analysis
| Technique | Stationary Phase/Medium | Typical Mobile Phase/Buffer | Detection Method |
| RP-HPLC | RP-18 silica (B1680970) | Phosphate (B84403) buffer/Acetonitrile mixture nih.gov | UV Spectroscopy |
| CE | Fused-silica capillary | Ammonium acetate (B1210297) buffer (pH 8.3) nih.gov | UV Spectroscopy |
| MECK | Fused-silica capillary | Borate buffer (pH 8.3) with sodium dodecylsulfate nih.gov | UV Spectroscopy |
Spectroscopic Techniques for Intermediate Structure Elucidation
Confirming the chemical structure of synthetic intermediates is a fundamental requirement in multi-step synthesis. Various spectroscopic techniques are utilized to elucidate the molecular structure of compounds like 1-methyl-4-phenylpiperidine-4-carbonitrile, a key precursor.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable for determining the precise structure and stereochemistry of the piperidine ring and its substituents. For instance, ¹H NMR data has been used to establish the configuration of isomeric forms of intermediate 4-cyanopiperidines. rsc.org The chemical shifts, coupling constants, and integration of proton signals provide detailed information about the connectivity of atoms.
Mass Spectrometry (MS): MS is used to determine the molecular weight of the intermediates and to gain structural information through fragmentation patterns. When coupled with a chromatographic technique like Gas Chromatography (GC-MS), it becomes a powerful tool for separating and identifying components of a reaction mixture.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the intermediate molecules. For example, the synthesis of the key nitrile intermediate (1-methyl-4-phenylpiperidine-4-carbonitrile) from benzyl (B1604629) cyanide and bis(2-chloroethyl)methylamine would be monitored for the disappearance of the N-H bands (if present in precursors) and the appearance of the characteristic nitrile (C≡N) stretching vibration.
Table 2: Spectroscopic Data for a Key Intermediate (1-Methyl-4-phenylpiperidine-4-carbonitrile)
| Technique | Observed Feature | Interpretation |
| ¹H NMR | Signals corresponding to aromatic protons, piperidine ring protons, and N-methyl protons. rsc.org | Confirms the basic carbon-hydrogen framework. |
| ¹³C NMR | Resonances for aromatic carbons, piperidine carbons, the nitrile carbon, and the N-methyl carbon. | Provides a map of the unique carbon environments. |
| FTIR | Absorption band around 2240 cm⁻¹ | Indicates the presence of the nitrile (C≡N) functional group. |
| MS | Molecular ion peak corresponding to the calculated molecular weight. | Confirms the elemental composition and molecular weight. |
Side Reactions and Impurity Formation During Synthesis of the Compound
The synthesis of this compound is susceptible to several side reactions that can lead to the formation of various impurities. These impurities can affect the yield and purity of the final product and, in some cases, can be toxic.
One of the most well-known and dangerous impurities is 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). nih.govsynzeal.com MPTP can be formed through the degradation of the target molecule or its precursors. nih.govresearchgate.net Its presence is a significant safety concern.
Other side reactions can occur during the formation of the piperidine ring. The reaction between benzyl cyanide and an alkylating agent like N,N-bis(2-chloroethyl)methylamine may not proceed to completion or may result in mono-alkylation of the benzyl cyanide rather than the desired double alkylation to form the ring. uno.edu Additionally, during the synthesis of related analogues, amides and amidines have been identified as by-products. rsc.org
The final esterification step, where the nitrile or carboxylic acid intermediate is converted to the methyl ester, can also be a source of impurities. If the preceding hydrolysis of the nitrile to the carboxylic acid is incomplete, the final product may be contaminated with the nitrile intermediate. Furthermore, reduction of the final ester can lead to the formation of 4-hydroxymethyl-1-methyl-4-phenylpiperidine as a side product. prepchem.com The European Pharmacopoeia lists several potential impurities, including those designated as Impurity A, D, E, G, and H. veeprho.com
Table 3: Common Impurities and Side Products
| Impurity/Side Product | Chemical Name | Origin |
| MPTP (Pethidine Impurity B) synzeal.com | 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine | Degradation nih.gov |
| Pethidine Impurity A | 4-Phenylpiperidine-4-carbonitrile | Incomplete N-methylation |
| Mono-alkylated Phenylacetonitrile | 2-Phenyl-4-(N-methyl-N-(2-chloroethyl)amino)butanenitrile | Incomplete cyclization uno.edu |
| Amides/Amidines | N/A | By-products of nitrile chemistry rsc.org |
| Hydroxymethyl derivative | 4-Hydroxymethyl-1-methyl-4-phenylpiperidine | Over-reduction of the ester prepchem.com |
Metabolism and Biotransformation Pathways Biochemical Perspective
Oxidative Metabolism of the N-Methyl Group
One of the principal metabolic pathways for methyl 1-methyl-4-phenylpiperidine-4-carboxylate is the oxidative removal of the N-methyl group. This reaction is predominantly catalyzed by the cytochrome P450 (CYP) mixed-function oxidase system located in the liver microsomes.
Cytochrome P450 Enzyme Isoform Involvement (In Vitro Studies)
In vitro studies utilizing human liver microsomes and recombinant P450 enzymes have been instrumental in identifying the specific isoforms responsible for the N-demethylation of this compound. Research indicates that multiple CYP enzymes are involved, primarily CYP3A4, CYP2B6, and CYP2C19.
Studies using recombinant P450 enzymes have demonstrated that CYP2B6 and CYP2C19 are capable of catalyzing this reaction. The catalytic efficiency (kcat/Km) for N-demethylation was found to be similar between recombinant CYP2B6 and CYP2C19, while being significantly lower for CYP3A4. Further investigations with a panel of recombinant enzymes also showed that CYP2D6 and CYP1A2 could contribute to this metabolic step. The relative contribution of each isoform can vary depending on the enzyme activities in individual human liver samples, highlighting the potential for inter-individual variability in metabolism.
| CYP450 Isoform | Role in N-Demethylation (In Vitro) | Relative Catalytic Efficiency (kcat/Km) |
|---|---|---|
| CYP2B6 | Primary contributor | High |
| CYP2C19 | Primary contributor | High |
| CYP3A4 | Contributor | Markedly Lower |
| CYP2D6 | Capable of contribution | N/A |
| CYP1A2 | Capable of contribution | N/A |
N-Demethylation Pathways and Metabolite Identification (In Vitro)
The enzymatic N-demethylation of this compound results in the formation of a primary active metabolite. This metabolite is identified as norpethidine (methyl 4-phenylpiperidine-4-carboxylate). The conversion is a crucial step in the biotransformation cascade of the parent compound. The identification and quantification of norpethidine in in vitro systems, such as human liver microsome incubations, are typically performed using techniques like gas chromatography-mass spectrometry (GC-MS) or ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).
Ester Hydrolysis by Esterases
A second major metabolic pathway for this compound involves the hydrolysis of its methyl ester group. This reaction is catalyzed by various esterase enzymes, leading to the formation of a carboxylic acid metabolite.
Carboxylesterase and Pseudocholinesterase Mediated Hydrolysis (In Vitro Enzyme Assays)
In vitro enzyme assays have confirmed that carboxylesterases (CEs) are primarily responsible for the hydrolysis of the ester bond. Specifically, the human liver carboxylesterase hCE1 has been identified as the key enzyme mediating this transformation. Carboxylesterases are a family of enzymes that efficiently catalyze the hydrolysis of ester-containing compounds. While butyrylcholinesterase (BChE), a type of pseudocholinesterase, can also hydrolyze some ester-containing drugs, studies point to carboxylesterases as the principal mediators for this compound.
Identification of the Carboxylic Acid Metabolite
The hydrolysis of the methyl ester of the parent compound yields 1-methyl-4-phenylpiperidine-4-carboxylic acid, also known as pethidinic acid or meperidinic acid. This metabolite is pharmacologically inactive. Pethidinic acid is a major metabolite found in urine, and its presence is a key indicator of the parent compound's metabolism. The identification of pethidinic acid in in vitro assays is achieved through analytical methods that can separate and detect the polar carboxylic acid from the parent ester compound. This metabolite can be further metabolized through conjugation, for instance, with glucuronic acid, before excretion.
Phenyl Ring Hydroxylation Pathways
A less prominent, yet significant, biotransformation route is the hydroxylation of the aromatic phenyl ring. This oxidative reaction introduces a hydroxyl group onto the phenyl moiety, increasing the compound's polarity.
Aromatic Hydroxylation and Conjugation Mechanisms (In Vitro)
In vitro studies using human liver microsomes would be the standard method to investigate the aromatic hydroxylation of this compound. This metabolic pathway involves the introduction of a hydroxyl group onto the phenyl ring, a reaction typically catalyzed by cytochrome P450 (CYP) enzymes. This process increases the polarity of the molecule, facilitating its eventual elimination.
For the related compound pethidine, hydroxylation of the phenyl ring to form p-hydroxypethidine has been observed. nih.gov This suggests that this compound would likely undergo a similar transformation. The initial hydroxylation step would be followed by conjugation reactions, such as glucuronidation or sulfation, to further enhance water solubility and promote excretion.
The general mechanism for aromatic hydroxylation involves an initial epoxidation of the aromatic ring to form a reactive arene oxide intermediate. iunajaf.edu.iq This intermediate can then rearrange to form a stable phenolic metabolite. iunajaf.edu.iq These reactions are crucial for the detoxification and clearance of many xenobiotics.
| Metabolic Step | Putative Metabolite | Enzymatic Process | Expected Outcome |
|---|---|---|---|
| Aromatic Hydroxylation | Methyl 1-methyl-4-(4-hydroxyphenyl)piperidine-4-carboxylate | Cytochrome P450 Oxidation | Increased polarity |
| Glucuronide Conjugation | Hydroxylated metabolite glucuronide | UDP-Glucuronosyltransferase (UGT) | Enhanced water solubility for excretion |
| Sulfate Conjugation | Hydroxylated metabolite sulfate | Sulfotransferase (SULT) | Enhanced water solubility for excretion |
Glucuronidation and Sulfation Conjugation Reactions
Following Phase I metabolism, such as aromatic hydroxylation, the resulting metabolites of this compound would be prime candidates for Phase II conjugation reactions. The most common of these are glucuronidation and sulfation. These processes involve the covalent attachment of endogenous molecules—glucuronic acid or a sulfonate group, respectively—to the metabolite, significantly increasing its water solubility and facilitating its removal from the body.
UDP-Glucuronosyltransferase (UGT) and Sulfotransferase (SULT) Involvement in Biotransformation
The enzymatic reactions of glucuronidation are catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.gov These enzymes are primarily located in the liver and facilitate the transfer of glucuronic acid from the cofactor UDP-glucuronic acid to a substrate. nih.gov For the hydroxylated metabolite of this compound, UGTs would likely conjugate the newly introduced hydroxyl group. Various UGT isoforms exist, with differing substrate specificities. nih.gov
| Enzyme Family | Co-factor | Substrate Functional Group | Location |
|---|---|---|---|
| UDP-Glucuronosyltransferases (UGTs) | UDP-glucuronic acid (UDPGA) | Hydroxyl groups | Endoplasmic reticulum |
| Sulfotransferases (SULTs) | 3'-phosphoadenosine-5'-phosphosulfate (PAPS) | Hydroxyl groups | Cytosol |
Stereoselective Metabolism of Enantiomers (In Vitro)
This compound is a chiral molecule, existing as a pair of enantiomers. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit different metabolic profiles. This stereoselective metabolism arises from the three-dimensional nature of enzyme active sites, which can preferentially bind and metabolize one enantiomer over the other.
Differential Biotransformation Rates for Chiral Forms of the Compound
While specific in vitro studies on the stereoselective metabolism of this compound are not available in the current literature, it is highly probable that its biotransformation would be stereoselective. The enzymes responsible for its metabolism, such as CYPs, UGTs, and SULTs, are known to exhibit enantioselectivity for a wide range of chiral substrates.
Differential rates of metabolism between the enantiomers could lead to one enantiomer being cleared from the body more rapidly than the other. This can result in a change in the enantiomeric ratio of the compound in the body over time. Investigating the stereoselective metabolism would typically involve incubating the individual enantiomers with human liver microsomes or recombinant enzymes and quantifying the rate of metabolite formation for each.
| Enantiomer | Hypothetical Rate of Hydroxylation (pmol/min/mg protein) | Hypothetical Rate of Conjugation (pmol/min/mg protein) |
|---|---|---|
| (R)-enantiomer | X | A |
| (S)-enantiomer | Y | B |
Note: X and Y, and A and B would be expected to be different, indicating stereoselective metabolism. This table is for illustrative purposes as specific data is not available.
Advanced Analytical Methodologies for Detection and Quantification in Research
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like methyl 1-methyl-4-phenylpiperidine-4-carboxylate. The development of a robust HPLC method is a multi-step process that involves the careful selection of the stationary phase, mobile phase, and detector to achieve optimal separation and detection.
Reversed-phase HPLC (RP-HPLC) is the most common mode of separation for pharmaceutical compounds. In this technique, a non-polar stationary phase is used with a polar mobile phase. For this compound, a C18 or RP18 column is a suitable choice for the stationary phase. nih.gov
The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The pH of the aqueous buffer is a critical parameter that influences the retention and peak shape of the analyte. For a basic compound like this compound, a slightly acidic to neutral pH is generally preferred to ensure good peak symmetry. Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the timely elution of all components in a mixture with good resolution.
Detection is commonly achieved using a UV/Vis detector or a Diode Array Detector (DAD). The phenyl group in the molecule allows for strong UV absorbance, typically in the range of 254-257 nm. A DAD offers the advantage of acquiring the entire UV spectrum of the eluting peak, which can aid in peak identification and purity assessment.
Interactive Data Table: Typical RP-HPLC Parameters for the Analysis of Pethidine and Related Compounds
| Parameter | Value |
| Column | C18 (Octadecylsilane), 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.02 M Phosphate Buffer, pH 7.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 20% B, 5-15 min: 20-80% B, 15-20 min: 80% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 257 nm |
| Injection Volume | 10 µL |
Since this compound possesses a chiral center at the C4 position of the piperidine (B6355638) ring, the separation of its enantiomers is essential for stereoselective synthesis and pharmacological studies. Chiral HPLC is the method of choice for determining the enantiomeric excess (e.e.) and assessing the enantiomeric purity of the compound.
This separation is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® IA, ID), have proven to be effective for the resolution of a wide range of chiral compounds, including those with structures similar to this compound.
The mobile phase in chiral HPLC often consists of a mixture of a non-polar organic solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol), sometimes with a small amount of an amine additive (e.g., diethylamine) to improve peak shape for basic compounds. The choice of the mobile phase is critical for achieving optimal enantioseparation.
Interactive Data Table: Illustrative Chiral HPLC Conditions for Piperidine Analogues
| Parameter | Value |
| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
A developed HPLC method must be validated to ensure its reliability for its intended purpose. Method validation is performed according to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). The key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (r²) of >0.99 is generally considered acceptable.
Accuracy: The closeness of the test results to the true value. It is often determined by recovery studies.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Interactive Data Table: Representative HPLC Method Validation Parameters
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.99 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (RSD) | ≤ 2.0% | < 1.5% |
| LOD | Signal-to-Noise Ratio of 3:1 | 0.05 µg/mL |
| LOQ | Signal-to-Noise Ratio of 10:1 | 0.15 µg/mL |
| Robustness | No significant change in results | Method remains reliable |
Gas Chromatography-Mass Spectrometry (GC-MS) Techniques
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds. While this compound is a relatively polar molecule, its volatility is sufficient for GC analysis, often without the need for derivatization.
For compounds containing polar functional groups such as primary or secondary amines, carboxylic acids, or hydroxyl groups, derivatization is often necessary to increase their volatility and thermal stability for GC analysis. Common derivatization techniques include silylation, acylation, and alkylation.
However, for this compound, which is a tertiary amine and a methyl ester, derivatization is generally not required. The absence of active hydrogens makes it less prone to interactions with the GC column and more amenable to direct analysis.
Sample preparation for GC-MS analysis typically involves a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the sample matrix and concentrate it. For example, an LLE with an organic solvent like ethyl acetate (B1210297) at a basic pH can effectively extract the compound from an aqueous research matrix.
In GC-MS, after the analyte is separated on the GC column (typically a fused silica (B1680970) capillary column with a non-polar stationary phase like 5% phenyl polysiloxane), it enters the mass spectrometer. The mass spectrometer can be operated in two main modes: full scan and selected ion monitoring (SIM).
In full scan mode , the mass spectrometer scans a wide range of mass-to-charge ratios (m/z), providing a complete mass spectrum of the eluting compound. This is useful for qualitative analysis and identification of unknown compounds by comparing the obtained spectrum with a library of known spectra.
For trace analysis , selected ion monitoring (SIM) mode is preferred. In this mode, the mass spectrometer is set to detect only a few specific ions that are characteristic of the analyte. By focusing on these specific ions, the sensitivity of the analysis is significantly increased, allowing for the detection and quantification of the compound at very low concentrations. For this compound, characteristic ions in its mass spectrum would be selected for SIM analysis.
Interactive Data Table: Hypothetical GC-MS Parameters for this compound Analysis
| Parameter | Value |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), ramp at 15 °C/min to 280 °C (hold 5 min) |
| MS Transfer Line | 280 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Acquisition Mode | Full Scan (m/z 50-400) or SIM |
| SIM Ions (Hypothetical) | m/z 233 (M+), 218, 174, 71 |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity and Selectivity
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical tool for the quantification of this compound in complex matrices. This technique combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, making it ideal for trace-level analysis in research samples. mdpi.comnih.govhsa.gov.sgresearchgate.net
Tandem Mass Spectrometry Optimization for Quantitative Analysis
The optimization of tandem mass spectrometry (MS/MS) parameters is a critical step in developing a robust quantitative method. This process involves the selection of appropriate precursor and product ions, as well as the optimization of collision energy and other instrument settings to maximize signal intensity and specificity. For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion in the first quadrupole (Q1).
Collision-induced dissociation (CID) in the second quadrupole (Q2) fragments the precursor ion into characteristic product ions. The most intense and stable product ions are then selected in the third quadrupole (Q3) for monitoring. This multiple reaction monitoring (MRM) approach significantly enhances the signal-to-noise ratio and reduces matrix interference. The optimization process typically involves infusing a standard solution of the analyte and systematically varying the collision energy to find the optimal value that produces the most abundant and stable fragment ions.
Table 1: Illustrative Tandem Mass Spectrometry Parameters for the Analysis of Piperidine Derivatives
| Parameter | Setting | Purpose |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive | To generate protonated molecular ions [M+H]⁺. |
| Precursor Ion (Q1) | m/z corresponding to [M+H]⁺ | To isolate the ion of interest. |
| Collision Gas | Argon or Nitrogen | To induce fragmentation of the precursor ion. |
| Collision Energy (V) | Optimized for maximum fragment ion intensity | To control the extent of fragmentation. |
This table presents a general framework for the optimization of MS/MS parameters for piperidine derivatives.
Isotope Dilution Mass Spectrometry for Absolute Quantification in Complex Research Samples
Isotope dilution mass spectrometry (IDMS) is considered a gold standard for achieving the highest accuracy and precision in quantitative analysis. amazonaws.comnih.gov This method involves the use of a stable isotope-labeled internal standard of the analyte, which is chemically identical to the target compound but has a different mass due to the incorporation of isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).
The isotopically labeled standard is added to the sample at a known concentration at the earliest stage of sample preparation. Since the internal standard and the analyte have nearly identical physicochemical properties, they co-elute chromatographically and experience the same ionization efficiency and potential matrix effects. By measuring the ratio of the signal intensity of the analyte to that of the internal standard, any variations during sample preparation and analysis are compensated for, leading to highly accurate and precise absolute quantification. nih.gov
Capillary Electrophoresis (CE) for Separation and Analysis
Capillary electrophoresis is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. mdpi.com It offers advantages such as high resolution, short analysis times, and minimal sample and reagent consumption.
Chiral CE for Enantiomeric Separation and Purity Profiling
For chiral compounds like this compound, which can exist as enantiomers, chiral capillary electrophoresis is an invaluable tool for their separation and the determination of enantiomeric purity. researchgate.netbohrium.comspringernature.comnih.govnih.govvu.nlmdpi.commdpi.comscispace.commdpi.commdpi.comspringernature.com This is achieved by adding a chiral selector to the background electrolyte.
The most commonly used chiral selectors in CE are cyclodextrins and their derivatives. mdpi.comspringernature.comnih.govnih.govvu.nlmdpi.commdpi.commdpi.com Enantiomers form transient diastereomeric complexes with the chiral selector, which have different mobilities in the electric field, leading to their separation. The development of a chiral CE method involves optimizing several parameters, including the type and concentration of the chiral selector, the pH and composition of the background electrolyte, the applied voltage, and the capillary temperature.
Table 2: Key Parameters in Chiral Capillary Electrophoresis Method Development
| Parameter | Influence on Separation |
|---|---|
| Chiral Selector Type | Determines the enantioselectivity based on the formation of diastereomeric complexes. |
| Chiral Selector Concentration | Affects the degree of complexation and, consequently, the resolution. |
| Buffer pH | Influences the charge of the analyte and the chiral selector, affecting electrophoretic mobility. |
| Applied Voltage | Affects the migration time and separation efficiency. |
This table outlines the critical parameters that are optimized during the development of a chiral CE method.
Nuclear Magnetic Resonance (NMR) as a Quantitative Analytical Tool (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a primary analytical method for the accurate determination of purity and concentration of organic compounds without the need for a specific reference standard of the same compound. nih.gov
Future Directions and Emerging Research Avenues for Methyl 1 Methyl 4 Phenylpiperidine 4 Carboxylate
Exploration of Novel Catalytic Systems for Sustainable and Atom-Economical Synthesis
The synthesis of methyl 1-methyl-4-phenylpiperidine-4-carboxylate and related compounds is undergoing a paradigm shift towards more sustainable and efficient methodologies. Future research is increasingly focused on the development of novel catalytic systems that prioritize atom economy, reduce environmental impact, and simplify production processes. google.com
Key areas of exploration include:
Biocatalysis: The use of enzymes, such as nitrilases, for specific steps like nitrile hydrolysis offers a green alternative to harsh chemical reagents. google.com Research into discovering or engineering more robust and efficient enzymes could significantly streamline synthesis.
Heterogeneous Catalysis: The application of solid acid catalysts, like superacid resins, for esterification steps presents advantages in terms of catalyst recovery and reuse, minimizing waste and equipment corrosion. google.com
Palladium-Catalyzed Cross-Coupling Reactions: Advanced C-C coupling reactions, such as Suzuki-Miyaura and Stille cross-coupling, are being explored to create diverse analogs. Research is focused on developing more efficient palladium-based catalysts, like Pd(dppf)Cl2, that can facilitate these reactions with high yields and shorter reaction times. mdpi.com
Reagentless Synthesis: Inspired by green chemistry principles, reagentless approaches that maximize atom economy are highly desirable. For instance, methods that utilize readily available starting materials and generate minimal waste are a key goal. rsc.org
| Catalytic Approach | Example Catalyst/Reagent | Reaction Step | Potential Advantages |
| Biocatalysis | Nitrilase | Hydrolysis of nitrile intermediate | High selectivity, mild reaction conditions, environmentally friendly google.com |
| Heterogeneous Catalysis | Superacid Resin D001-AlCl3 | Esterification | Catalyst is reusable, non-corrosive, simplified purification google.com |
| Cross-Coupling | Pd(dppf)Cl2, Pd(PPh3)4 | C-C bond formation for analogs | High yields, rapid synthesis of diverse structures mdpi.com |
| Atom-Economical | Iodine and Disulfides (in other systems) | Iodosulfenylation | 100% atom economy, reduced waste, cost-effective rsc.org |
Advanced Computational Approaches for Predictive Modeling of Chemical Interactions and Reactivity
Computational chemistry is poised to play a pivotal role in accelerating research on this compound. Advanced modeling techniques can provide deep insights into the compound's behavior at the molecular level, guiding experimental work and reducing the need for extensive laboratory synthesis and testing.
Future directions in this area include:
Quantum Mechanics (QM) Calculations: QM methods are becoming increasingly popular for accurately predicting molecular properties and reactivity. nih.gov They can be used to evaluate bond breaking and formation, which is crucial for understanding metabolic pathways and designing more stable analogs. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can elucidate the dynamic interactions between the compound and its biological targets. mdpi.com This approach is vital for understanding the structural basis for selective recognition and can reveal how protein conformational dynamics influence binding. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): Classical and 3D-QSAR models will continue to be refined to predict the biological activities of new derivatives based on their structural features. nih.gov These models rely on the principle that similar molecules exhibit similar properties. nih.gov
Integration of Machine Learning and Artificial Intelligence in Structure-Based Design and Chemical Space Exploration
The convergence of artificial intelligence (AI) and machine learning (ML) with computational chemistry is revolutionizing drug discovery and chemical research. nih.gov For this compound, these technologies offer powerful tools for designing novel analogs and exploring vast chemical landscapes.
Emerging research avenues are:
Deep Learning for Structure-Based Design: Deep learning (DL) models, particularly 3D convolutional neural networks (3D-CNNs), are being developed to improve the accuracy of scoring functions in molecular docking and to predict drug-target interactions with greater precision. frontiersin.orginteraxbiotech.com
Generative Models for de Novo Design: AI can be used to generate novel molecular structures with desired properties. These models can explore a vast chemical space to propose new derivatives of the core piperidine (B6355638) structure that may have enhanced activity or other favorable characteristics.
Predictive Modeling of Properties: ML algorithms such as Random Forest (RF), Support Vector Machines (SVM), and Artificial Neural Networks (ANNs) are being trained on large datasets to predict various chemical and biological properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET). nih.govresearchgate.net This allows for the early-stage filtering of unpromising candidates. nih.gov
| AI/ML Technique | Application in Research | Potential Impact |
| Deep Learning (DL) / 3D-CNNs | Improving scoring functions for molecular docking; predicting drug-target interactions. frontiersin.orginteraxbiotech.com | More accurate prediction of binding affinity and mode, leading to better virtual screening results. |
| Artificial Neural Networks (ANNs) | Predicting post-translational modifications; developing predictive models for ADMET properties. nih.gov | Design of molecules with improved therapeutic profiles and reduced liabilities. |
| Support Vector Machines (SVM) / Random Forest (RF) | Developing scoring functions for virtual screening; classifying compounds based on activity. nih.govresearchgate.net | Enhanced ability to identify high-potential lead compounds from large chemical libraries. |
Investigation of Conformational Dynamics and Molecular Recognition at Ultra-Fast Time Scales
Understanding how this compound and its analogs recognize and bind to their biological targets is fundamental. Research is moving towards studying these processes at increasingly fine temporal and spatial resolutions.
Future research will likely involve:
Advanced Spectroscopy: Techniques like time-resolved fluorescence and nuclear magnetic resonance (NMR) spectroscopy can provide insights into the conformational changes that occur upon binding.
Molecular Dynamics (MD) Simulations: As mentioned previously, long-scale MD simulations are crucial for observing the dynamic interplay between a ligand and its receptor, revealing transient interactions and conformational states that are critical for recognition. mdpi.comfrontiersin.org Protein flexibility and induced-fit mechanisms are key aspects of this recognition process. nih.gov
Cryo-Electron Microscopy (Cryo-EM): This technique allows for the determination of high-resolution structures of protein-ligand complexes, providing a static snapshot that complements the dynamic information from MD simulations.
Research into Stereospecificity of Biochemical Pathways and Enzyme-Substrate Interactions for the Compound and its Analogs
The stereochemistry of a molecule is often a critical determinant of its biological activity. For 4-phenylpiperidine (B165713) derivatives, different stereoisomers can exhibit vastly different potencies and selectivities. wikipedia.org
Future research in this area will concentrate on:
Asymmetric Synthesis: Developing novel and efficient methods for the stereoselective synthesis of specific enantiomers and diastereomers to allow for their individual biological evaluation.
Chiral Chromatography: Advancing separation techniques to resolve racemic mixtures and purify stereoisomers for detailed study.
Structural Biology and Enzymology: Using techniques like X-ray crystallography and cryo-EM to determine the three-dimensional structures of enzymes in complex with different stereoisomers. This will provide a detailed understanding of the specific molecular interactions that govern stereoselectivity.
Computational Modeling: Employing computational docking and MD simulations to model and predict how different stereoisomers interact with enzyme active sites, guiding the design of more potent and selective molecules.
Q & A
Q. What are the optimal synthetic routes for methyl 1-methyl-4-phenylpiperidine-4-carboxylate, and how can reaction yields be maximized?
- Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions. For example, analogous piperidine derivatives are synthesized via refluxing intermediates with anhydrides under inert atmospheres (e.g., argon) to prevent oxidation. Purification steps often include solvent extraction (chloroform), drying (MgSO₄), and vacuum concentration. In a related synthesis, propionic anhydride was used under reflux for 12 hours, achieving ~80% yield after basification and extraction . To maximize yields:
- Use freshly distilled reagents to minimize side reactions.
- Optimize reaction time and temperature via kinetic studies.
- Employ inert gas purging to stabilize reactive intermediates.
Table 1 : Example Reaction Conditions from Analogous Syntheses
| Reagent | Reaction Time | Temperature | Yield | Reference |
|---|---|---|---|---|
| Propionic anhydride | 12 h | Reflux | 79.9% | |
| Benzyl chloride | 24 h | RT | 61% |
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR Spectroscopy : Analyze ¹H/¹³C NMR peaks to confirm substituent positions (e.g., methyl ester at ~3.7 ppm, aromatic protons at 7.2–7.4 ppm) .
- GC/MS : Verify molecular weight (e.g., calculated m/z 380 for C₂₃H₂₈N₂O₃) and fragmentation patterns .
- HPLC : Use mobile phases like methanol-buffer mixtures (65:35) with UV detection for purity assessment (>98%) .
- X-ray Crystallography : Resolve crystal structures for absolute configuration confirmation (e.g., analogous piperidine carboxamides show defined lattice parameters) .
Q. What are the recommended storage conditions to ensure the compound’s stability?
- Methodological Answer : Store at -20°C in airtight, light-resistant containers under inert gas (e.g., nitrogen). Avoid exposure to:
- Oxidizers : Reactivity data suggest incompatibility with strong oxidizing agents .
- Humidity : Hydrolysis of the ester group may occur in aqueous environments.
- Light : Prolonged UV exposure can degrade aromatic moieties .
Table 2 : Stability Guidelines from Related Compounds
| Condition | Recommendation | Reference |
|---|---|---|
| Temperature | -20°C to 2–8°C | |
| Solvent Compatibility | Avoid polar protic solvents |
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations enhance reaction design for derivatives of this compound?
- Methodological Answer : Apply reaction path search algorithms (e.g., artificial force-induced reaction method) to predict transition states and intermediates. For example:
- ICReDD’s Workflow : Combine quantum calculations (DFT) with experimental feedback to narrow optimal conditions (e.g., solvent polarity, catalyst selection) .
- Byproduct Mitigation : Simulate competing pathways to identify conditions favoring the target product over side reactions (e.g., ester hydrolysis vs. alkylation) .
Q. How should researchers address contradictions in pharmacological data regarding the compound’s receptor binding affinity?
- Methodological Answer : Conduct systematic receptor profiling:
- In Vitro Assays : Use radioligand displacement studies (e.g., μ-opioid receptor binding assays) with standardized positive controls (e.g., meperidine hydrochloride, a structurally related Schedule II opioid) .
- Metabolite Analysis : Assess if active metabolites (e.g., demethylated derivatives) contribute to observed discrepancies.
- Structural Analog Comparison : Compare binding data with ethyl ester analogs to isolate ester group effects .
Q. What strategies are effective in resolving low yields during scale-up synthesis?
- Methodological Answer : Implement process analytical technology (PAT):
- Inline Monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time.
- Design of Experiments (DoE) : Optimize parameters (e.g., stoichiometry, mixing rate) via factorial design. For example, a 12-hour reflux with propionic anhydride improved yields to ~80% in small-scale syntheses, but scale-up may require adjusted heating rates .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate sluggish steps.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
